REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]([O:13][CH3:14])=[C:11]2[C:15]3[C:20]([C:21](=[O:22])[C:9]4=[C:10]2[C:5](=[CH:6][CH:7]=[N:8]4)[CH:4]=1)=[CH:19][C:18]([O:23][CH3:24])=[C:17]([O:25][CH3:26])[CH:16]=3.[I:27][CH3:28]>CC(C)=O>[CH3:28][N+:8]1[CH:7]=[CH:6][C:5]2[C:10]3=[C:11]([C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[C:15]2[C:20]([C:21](=[O:22])[C:9]=13)=[CH:19][C:18]([O:23][CH3:24])=[C:17]([O:25][CH3:26])[CH:16]=2.[I-:27] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=NC3=C2C(=C1OC)C4=CC(=C(C=C4C3=O)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC2=CC=NC3=C2C(=C1OC)C4=CC(=C(C=C4C3=O)OC)OC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
completely dissolved (approximately 30 minutes)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed until it
|
Type
|
FILTRATION
|
Details
|
The crystals were then collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C[N+]1=C2C3=C(C4=CC(=C(C=C4C2=O)OC)OC)C(=C(C=C3C=C1)OC)OC.[I-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |